molecular formula C8H14N4 B2366215 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine CAS No. 1249074-12-1

2-(1H-1,2,4-triazol-1-ylmethyl)piperidine

Cat. No. B2366215
CAS RN: 1249074-12-1
M. Wt: 166.228
InChI Key: RYHAXZZMCHTQKU-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-ylmethyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The molecular weight of this compound is 166.22 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .


Molecular Structure Analysis

The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole (tmb) ligand has four potential N-atom donors and can act in monodentate, chelating, bridging, and tridentate coordination modes in the construction of complexes .


Chemical Reactions Analysis

The reaction of 1,2,4-triazole derivatives with hydrazine hydrate has been reported . The 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole (tmb) ligand can act in monodentate, chelating, bridging, and tridentate coordination modes in the construction of complexes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds related to 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine, such as 1,2,4-triazoles with piperidine derivatives, have been synthesized and structurally analyzed. These studies highlight various intermolecular interactions and their role in molecular packing, providing insights for material science and drug design (Shukla et al., 2017).

  • 1,2,4-Triazole Derivatives Synthesis : Novel 1,2,4-triazole derivatives containing piperidine or pyrrolidine rings have been synthesized. These compounds exhibit strong antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Krolenko et al., 2016).

Pharmacological Applications

  • Antifungal Agents : Some 1,2,4-triazines with 1,2,3-triazole and piperidine rings have been synthesized and evaluated for antifungal activity. These compounds show promise in developing new antifungal agents (Sangshetti & Shinde, 2010).

  • Anticancer Activity : A 1,2,4-triazole derivative with a piperidine moiety demonstrated significant anticancer activity against tumor-induced in Swiss albino male mice. This highlights its potential use in cancer treatment (Arul & Smith, 2016).

  • Antihypertensive Agents : Compounds containing 1,2,4-triazole and piperidine moieties have been synthesized and evaluated for their potential as antihypertensive agents, demonstrating their therapeutic applications (Perekhoda et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitive Properties : Piperidine derivatives have been studied for their corrosion inhibition effect on brass in natural seawater. This is significant for materials science, especially in marine applications (Xavier & Nallaiyan, 2011).

Mechanism of Action

While the specific mechanism of action for “2-(1H-1,2,4-triazol-1-ylmethyl)piperidine” is not available, 1,2,4-triazole derivatives have been found to have significant antibacterial activity . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-4-10-8(3-1)5-12-7-9-6-11-12/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHAXZZMCHTQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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